molecular formula C16H26Cl2N2 B1392386 1-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroquinoline dihydrochloride CAS No. 1219980-81-0

1-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroquinoline dihydrochloride

Cat. No. B1392386
CAS RN: 1219980-81-0
M. Wt: 317.3 g/mol
InChI Key: DENHZIFSICVATA-UHFFFAOYSA-N
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Description

1-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroquinoline dihydrochloride (THQ-PEP) is a synthetic compound composed of a piperidine and a tetrahydroquinoline ring, and is a derivative of the natural alkaloid quinoline. It is a white crystalline solid with a melting point of 139-140°C, and is soluble in water, methanol, and ethanol. THQ-PEP has been used in research studies for its pharmacological properties, and its potential applications in drug development.

Scientific Research Applications

Anti-Acetylcholinesterase Activity

A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, structurally similar to 1-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroquinoline dihydrochloride, were synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. The introduction of bulky moieties and specific groups substantially enhanced the inhibitory activity against AChE. One of the derivatives demonstrated a significant affinity for AChE, suggesting potential applications in the development of antidementia agents (Sugimoto et al., 1990).

Cardioprotective and Antiarrhythmic Effects

Compounds structurally related to 1-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroquinoline dihydrochloride have been investigated for their cardioprotective and antiarrhythmic effects. One study reported that a substituted tetrahydroisoquinoline demonstrated calcium antagonistic activity on rat hearts, suggesting a stronger inhibition of cardiac electric activity in hypertensive rats compared to normotensive rats (Dong et al., 1993).

Neuroprotective Effects

The inhibition of Poly(adenosine 5′-diphosphoribose) synthetase (PARS) by a potent PARS inhibitor structurally related to the compound led to a significant reduction of infarct volume in a focal cerebral ischemia model in rats. This suggests that targeting PARS may play a crucial role in the pathogenesis of brain damage in cerebral ischemia (Takahashi et al., 1997).

Therapeutic Potential in Various Diseases

Tetrahydroisoquinolines, the core structure of the compound , have been extensively studied for their therapeutic potential in various diseases. These compounds have shown success in drug discovery, particularly in the treatment of cancer and central nervous system disorders. They also hold promise as novel drug candidates for infectious diseases and other therapeutic areas (Singh & Shah, 2017).

properties

IUPAC Name

1-(2-piperidin-2-ylethyl)-3,4-dihydro-2H-quinoline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2.2ClH/c1-2-9-16-14(6-1)7-5-12-18(16)13-10-15-8-3-4-11-17-15;;/h1-2,6,9,15,17H,3-5,7-8,10-13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENHZIFSICVATA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCN2CCCC3=CC=CC=C32.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroquinoline dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroquinoline dihydrochloride
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1-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroquinoline dihydrochloride
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1-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroquinoline dihydrochloride
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1-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroquinoline dihydrochloride
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1-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroquinoline dihydrochloride

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